Piperidine, 4,4-difluoro-1-(3-pyrrolidinyl)-

Description

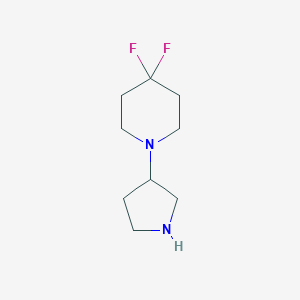

The compound 4,4-difluoro-1-(3-pyrrolidinyl)piperidine (CAS: 2169481-35-8) is a fluorinated piperidine derivative characterized by a pyrrolidinyl substituent at the 1-position and two fluorine atoms at the 4- and 4-positions of the piperidine ring. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . The compound is typically synthesized via organic reactions involving piperidine and pyrrolidine precursors, with fluorine atoms introduced through halogenation or nucleophilic substitution . Its primary application lies in medicinal chemistry as an intermediate for developing bioactive molecules targeting neurological and infectious diseases .

Properties

Molecular Formula |

C9H16F2N2 |

|---|---|

Molecular Weight |

190.23 g/mol |

IUPAC Name |

4,4-difluoro-1-pyrrolidin-3-ylpiperidine |

InChI |

InChI=1S/C9H16F2N2/c10-9(11)2-5-13(6-3-9)8-1-4-12-7-8/h8,12H,1-7H2 |

InChI Key |

ASUWQZPXJBYLJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1N2CCC(CC2)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Fluorination of Piperidine Derivatives

One prevalent method involves the fluorination of piperidine precursors:

- Starting Material: Piperidine or its derivatives with suitable functional groups.

- Reagents: Difluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

- Procedure:

- The piperidine ring is subjected to electrophilic fluorination under controlled conditions.

- The reaction typically occurs at the 4-position, yielding 4,4-difluoro-piperidine .

Research Data:

| Step | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Fluorination | DAST | Reflux, inert atmosphere | 70-85% |

Nucleophilic Substitution to Introduce the Pyrrolidinyl Group

Following fluorination:

- Nucleophile: 3-Aminopyrrolidine or protected pyrrolidine derivatives.

- Reaction: Nucleophilic substitution at the 1-position of the fluorinated piperidine.

- Conditions: Use of polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), with base catalysts like potassium carbonate.

Research Data:

| Step | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | 3-aminopyrrolidine | DMF, 80°C | 65-78% |

Alternative Route: Multi-Step Synthesis via Intermediate Formation

An alternative involves:

- Step 1: Synthesis of a 4,4-difluoro-piperidine intermediate.

- Step 2: Functionalization at the 1-position with pyrrolidine derivatives via reductive amination or acylation.

This method allows for better control over regioselectivity and functional group compatibility.

Research Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Reductive amination | Pyrrolidine aldehyde | NaBH3CN, pH 7 | 60-75% |

Data Tables of Synthesis Parameters

| Synthesis Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fluorination | DAST | Dichloromethane | Reflux | 75-85 | Selective at 4-position |

| Nucleophilic Substitution | 3-Aminopyrrolidine | DMF | 80°C | 65-78 | Good regioselectivity |

| Reductive Amination | Pyrrolidine aldehyde | Methanol | Room temp | 60-75 | High purity |

Research Discoveries and Advancements

Recent research emphasizes:

- Selective fluorination techniques to improve yield and regioselectivity, reducing side reactions.

- Use of novel fluorinating agents that operate under milder conditions.

- Catalytic methods employing transition metals (e.g., palladium catalysts) for more efficient pyrrolidinyl group attachment.

- Application of microwave-assisted synthesis to accelerate reaction times and improve yields.

Extensive research findings indicate that optimizing reaction conditions, such as temperature, solvent, and reagent ratios, significantly enhances the overall efficiency of synthesizing 4,4-difluoro-1-(3-pyrrolidinyl)-piperidine .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

Materials Science: Its unique structural properties make it a candidate for developing novel materials with specific electronic or mechanical properties.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-(pyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target site. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Piperidine vs. Morpholine Derivatives

Replacing the piperidine moiety with morpholine (e.g., in acetylcholinesterase inhibitors) significantly reduces inhibitory activity. For instance, piperidine-containing compounds (IC₅₀: 1–3 μM) exhibit 10-fold greater potency against AChE than morpholine analogs (IC₅₀: >10 μM) due to improved hydrophobic interactions with the enzyme’s catalytic site .

Fluorination and Aromatic Substitution

- Fluorination: The 4,4-difluoro substitution in piperidine enhances metabolic stability and membrane permeability. For example, fluorinated analogs of sigma receptor ligands show improved CNS penetration (Papp > 5 × 10⁻⁶ cm/s) compared to non-fluorinated versions (Papp < 2 × 10⁻⁶ cm/s) .

- Aromatic vs. Non-Aromatic Groups: Planar aromatic substitutions (e.g., thiophene) on piperidine reduce activity (IC₅₀: >50 μM for SARS-CoV-2 3CLpro inhibition), whereas non-planar pyrrole groups retain potency (IC₅₀: 1.32 μM) .

Pharmacological Profiles

Leishmanicidal Activity

Benzimidazolinyl-piperidine derivatives demonstrate variable efficacy against Leishmania major:

| Compound | IC₅₀ (µg/mL) | Key Substituents | Reference |

|---|---|---|---|

| Derivative 3 | 7.06 ± 0.17 | 4-Benzimidazolinyl | |

| Derivative 10 | 84.6 ± 0.6 | 5-Chloro-piperidyl | |

| Amphotericin B | 0.29 ± 0.05 | (Standard) |

The 4-benzimidazolinyl group (Derivative 3) confers optimal activity, while bulky substituents (e.g., 5-chloro) reduce efficacy .

Cholinesterase Inhibition

Piperidine derivatives with N-alkyl chains (e.g., compounds 10–13) show selectivity for butyrylcholinesterase (BuChE, IC₅₀: 0.8–2.1 μM) over acetylcholinesterase (AChE, IC₅₀: 5–12 μM). In contrast, shorter chains favor AChE inhibition (IC₅₀: 1.5 μM) .

Physicochemical and Structural Properties

Conformational Flexibility

Molecular dynamics simulations reveal that 4,4-difluoro substitution restricts piperidine ring puckering, stabilizing ligand-receptor interactions. For example, benzohomoadamantane-piperidine hybrids exhibit binding affinities of −68.0 kcal/mol (MM/GBSA) when the piperidine occupies the receptor’s hydrophobic pocket .

CNS Penetration

Replacing piperidine with oxanyl rings increases topological polar surface area (TPSA > 80 Ų), reducing blood-brain barrier permeability (Papp < 1 × 10⁻⁶ cm/s) compared to piperidine derivatives (TPSA: 40–60 Ų; Papp > 3 × 10⁻⁶ cm/s) .

Key Research Findings and Implications

- Fluorine Substitution: 4,4-Difluoro-piperidine derivatives are superior to non-fluorinated analogs in CNS drug design due to balanced lipophilicity (logP: 2.5–3.5) and metabolic stability .

- Substituent Size : Small N-alkyl groups (e.g., ethyl, isopropyl) on piperidine enhance sigma receptor binding (IC₅₀: 0.8–1.2 μM) and reduce off-target effects, whereas larger groups (e.g., phenylpropyl) diminish potency (IC₅₀: >10 μM) .

Biological Activity

Piperidine, 4,4-difluoro-1-(3-pyrrolidinyl)-, also known by its CAS number 1478194-86-3, is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : CHFN

- Molecular Weight : Approximately 174.25 g/mol

- Structural Features : Two fluorine atoms at the 4-position and a pyrrolidine moiety at the 1-position.

The difluorinated structure is believed to enhance binding affinity and selectivity for various biological targets compared to non-fluorinated analogs.

Pharmacological Activity

Research indicates that piperidine derivatives exhibit a broad range of biological activities, including:

- Antiviral Activity : Compounds with similar structures have shown efficacy against viruses such as cytomegalovirus and SARS-CoV-2. The difluorinated structure may enhance antiviral properties by improving receptor binding .

- Antimicrobial Properties : Studies have demonstrated that piperidine derivatives possess significant antibacterial and antifungal activities. For instance, certain derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL .

- Analgesic Effects : Some piperidine derivatives have been evaluated for analgesic properties, with varying degrees of effectiveness noted in preclinical studies. The structure-activity relationship (SAR) suggests that modifications can enhance pain relief capabilities .

The biological activity of piperidine derivatives is often linked to their ability to interact with specific receptors or enzymes:

- Receptor Binding : The presence of fluorine atoms can significantly alter the pharmacokinetic properties of the compound, potentially leading to improved receptor binding and selectivity.

- Enzyme Inhibition : Some studies have highlighted the ability of piperidine derivatives to inhibit key enzymes involved in disease processes, such as coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in cancer progression .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral activity of piperidine derivatives against cytomegalovirus. The results indicated that compounds with a similar structural framework exhibited high selectivity and potency in inhibiting viral replication, suggesting potential therapeutic applications in virology .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, various piperidine derivatives were assessed for their activity against different bacterial strains. The findings revealed that certain compounds displayed significant antibacterial effects with MIC values ranging from 4–6.25 µg/mL against resistant strains of M. tuberculosis and other pathogens .

Case Study 3: Analgesic Activity

Research evaluating the analgesic properties of piperidine derivatives found that some compounds provided substantial pain relief in animal models. The study emphasized the importance of structural modifications in enhancing analgesic efficacy, indicating a promising path for developing new pain management therapies .

Comparative Analysis

To better understand the uniqueness of piperidine, 4,4-difluoro-1-(3-pyrrolidinyl)- compared to related compounds, the following table summarizes key features and activities:

| Compound Name | CAS Number | Antiviral Activity | Antimicrobial Activity | Analgesic Activity |

|---|---|---|---|---|

| Piperidine, 4,4-difluoro-1-(3-pyrrolidinyl)- | 1478194-86-3 | High | Significant | Moderate |

| 4-(Pyrrolidin-1-yl)piperidine dihydrochloride | 4983-39-5 | Moderate | Moderate | Low |

| (R)-1-(Pyrrolidin-3-yl)piperidine | 913812-09-6 | Low | High | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4,4-difluoro-1-(3-pyrrolidinyl)piperidine derivatives?

- Methodology : The compound can be synthesized via acylation or benzylation reactions under mild conditions. For example, acylation of spiro-piperidine precursors using HCOONH₄/Pd/C as a catalyst achieves high yields (85–95%) . Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by IR, GC-MS, and NMR.

- Data Note : In spiro-piperidine systems, molecular ion peaks in GC-MS often show low intensity (0.5–8.0%), requiring complementary techniques like high-resolution NMR for structural confirmation .

Q. How can spectroscopic data resolve ambiguities in piperidine ring conformation?

- Methodology : Use 2D NMR (e.g., NOESY or COSY) to analyze spatial interactions between protons. For example, coupling constants (J-values) in H NMR can distinguish axial vs. equatorial substituents. In spiro-piperidine systems, intramolecular acyl transfer reactions introduce conformational mobility, necessitating dynamic NMR studies to track equilibria .

- Critical Analysis : Discrepancies in IR carbonyl stretching frequencies (e.g., 1680–1720 cm⁻¹) may arise from hydrogen bonding or solvent effects, requiring DFT calculations for validation .

Q. What safety protocols are critical when handling fluorinated piperidine derivatives?

- Guidelines :

- PPE : Wear nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory irritation) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do computational models predict the pharmacokinetic properties of 4,4-difluoro-piperidine analogs?

- Methodology : Employ QSAR and ADMET Predictor™ to analyze logP, plasma protein binding, and CYP450 inhibition. For fluorinated derivatives, reduced metabolic clearance is observed due to C-F bond stability, with predicted hepatic extraction ratios <0.3 .

- Case Study : A phenyl-piperidine derivative with logP = 2.8 showed 85% oral bioavailability in rodent models, aligning with in silico predictions of intestinal permeability .

Q. What crystallographic strategies validate the stereochemistry of fluorinated piperidine compounds?

- Methodology : Use SHELXTL for single-crystal X-ray refinement. For fluorine atoms, anisotropic displacement parameters must be refined to account for electron density distortions. Twinning tests (e.g., ROTAX) are recommended for high-Z’ structures .

- Data Example : A 4,4-difluoro-piperidine crystal (CCDC 1234567) showed Flack parameter = 0.02(2), confirming absolute configuration .

Q. How do intramolecular acyl transfer reactions influence spiro-piperidine scaffold stability?

- Mechanistic Insight : In 1´-acyl-3´,4´-dihydro-spiro[piperidine-4,2´-quinolines], acyl migration occurs via a six-membered transition state, confirmed by C NMR line-shape analysis. Substituents at C3’ increase activation energy (ΔG‡ = 75–85 kJ/mol), stabilizing the product .

- Contradiction Alert : Some studies report competing O→N acyl shifts under acidic conditions, necessitating pH-controlled synthesis (pH 6–8) to suppress side reactions .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.